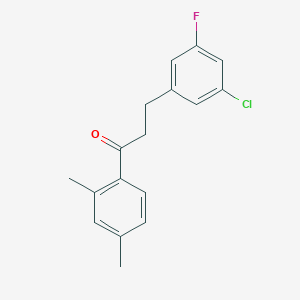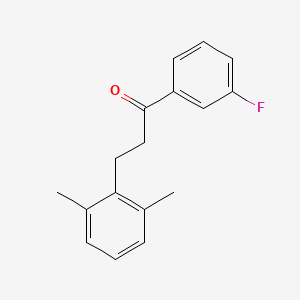
3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder . It has a molecular weight of 174.36 g/mol and a molecular formula of C6H5BClFO2 . Another related compound is “(3-Chloro-5-fluorophenyl)methanol” with a linear formula of C7H6ClFO and a molecular weight of 160.577 .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-fluorophenylboronic Acid” is represented by the SMILES string OB(O)C1=CC(F)=CC(Cl)=C1 . For “(3-Chloro-5-fluorophenyl)methanol”, the linear formula is C7H6ClFO .
Physical And Chemical Properties Analysis
“3-Chloro-5-fluorophenylboronic Acid” is a white crystalline powder . Its molecular weight is 174.36 g/mol and its molecular formula is C6H5BClFO2 . The compound “(3-Chloro-5-fluorophenyl)methanol” has a molecular weight of 160.577 .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : The compound has been synthesized and studied for its crystal structure, which is determined by X-ray single crystal diffraction. This study provides insights into the molecular arrangement and intermolecular interactions of similar compounds (Huang et al., 2005).
Spectral Analysis and Quantum Chemical Studies
- Spectral and Quantum Chemical Analysis : Studies have been conducted to understand the spectral properties and chemical reactivity through molecular geometry analysis, using techniques like FT-IR, NMR, and quantum chemical calculations. This helps in predicting the behavior of such compounds in different environments (Satheeshkumar et al., 2017).
Intermolecular Interactions
- Study of Intermolecular Interactions : Research has focused on understanding the types of intermolecular interactions, such as C–H⋯O, C–H⋯SC, and C–H⋯π, in derivatives of 1,2,4-triazoles. This is crucial for predicting the stability and reactivity of such compounds (Shukla et al., 2014).
Photodehalogenation Studies
- Photodehalogenation and Intermediates : Research on photodehalogenation of chloro or fluoro benzene derivatives, including similar compounds, has provided insights into the formation of intermediates like phenyl cations and benzynes. This is significant for understanding the photochemistry of such compounds (Protti et al., 2012).
Polymerization and Material Properties
- Oxidative Polymerization : Studies have been conducted on the preparation and oxidative polymerization of similar compounds. Understanding these properties is crucial for the development of new materials with specific characteristics (Hyun et al., 1988).
Safety And Hazards
The safety data sheet for “3-Chloro-5-fluorophenylmagnesium bromide, 0.5M solution in THF” indicates that it is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness. It is also suspected of causing cancer .
Propriétés
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-5-16(12(2)7-11)17(20)6-4-13-8-14(18)10-15(19)9-13/h3,5,7-10H,4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXMSFMGKVPFPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644955 |
Source


|
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone | |
CAS RN |
898750-67-9 |
Source


|
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)


